molecular formula C17H18O5 B14624867 2-Propanone, 1,3-bis(p-methoxyphenoxy)- CAS No. 57641-29-9

2-Propanone, 1,3-bis(p-methoxyphenoxy)-

Cat. No.: B14624867
CAS No.: 57641-29-9
M. Wt: 302.32 g/mol
InChI Key: GMFIBGKIWYLJPE-UHFFFAOYSA-N
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Description

2-Propanone, 1,3-bis(p-methoxyphenoxy)-, also known as 1,3-Bis(p-methoxyphenoxy)-2-propanone, is an organic compound with the molecular formula C17H18O5. This compound is characterized by the presence of two p-methoxyphenoxy groups attached to a central propanone structure. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1,3-bis(p-methoxyphenoxy)- typically involves the reaction of p-methoxyphenol with epichlorohydrin, followed by the reaction with acetone. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Step 1:

    p-Methoxyphenol reacts with epichlorohydrin in the presence of a base to form 1,3-bis(p-methoxyphenoxy)-2-propanol.

    Step 2: The resulting 1,3-bis(p-methoxyphenoxy)-2-propanol is then oxidized to form 1,3-Bis(p-methoxyphenoxy)-2-propanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1,3-bis(p-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanone, 1,3-bis(p-methoxyphenoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1,3-bis(p-methoxyphenoxy)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its oxidation and reduction reactions can alter the structure and function of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyphenoxy)-2-propanol: Similar structure but with an alcohol group instead of a ketone group.

    1,3-Bis(4-methoxyphenyl)-1-propanone: Similar structure but with different substitution patterns on the aromatic rings.

Uniqueness

2-Propanone, 1,3-bis(p-methoxyphenoxy)- is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

57641-29-9

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1,3-bis(4-methoxyphenoxy)propan-2-one

InChI

InChI=1S/C17H18O5/c1-19-14-3-7-16(8-4-14)21-11-13(18)12-22-17-9-5-15(20-2)6-10-17/h3-10H,11-12H2,1-2H3

InChI Key

GMFIBGKIWYLJPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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